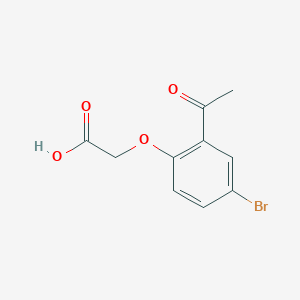
2-(2-Acetyl-4-bromophenoxy)acetic acid
Übersicht
Beschreibung
2-(2-Acetyl-4-bromphenoxy)essigsäure ist eine organische Verbindung mit der Summenformel C10H9BrO4 und einem Molekulargewicht von 273,08 g/mol . Sie zeichnet sich durch das Vorhandensein einer Acetylgruppe, eines Bromatoms und eines Phenoxyessigsäure-Restes aus. Diese Verbindung wird aufgrund ihrer einzigartigen Strukturmerkmale häufig in verschiedenen chemischen und pharmazeutischen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Acetyl-4-bromphenoxy)essigsäure erfolgt typischerweise durch die Reaktion von 2-Acetyl-4-bromphenol mit Chloressigsäure unter basischen Bedingungen. Die Reaktion verläuft über die Bildung einer Etherbindung zwischen dem Phenol und der Chloressigsäure. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat, um die nucleophile Substitutionsreaktion zu erleichtern .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 2-(2-Acetyl-4-bromphenoxy)essigsäure ähneln der Laborsynthese, werden aber auf größere Mengen ausgelegt. Der Prozess umfasst die gleiche Grundreaktion, kann aber zusätzliche Schritte zur Reinigung und Isolierung des Endprodukts umfassen. Techniken wie Umkristallisation und Chromatographie werden üblicherweise verwendet, um die Reinheit der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Acetyl-4-bromphenoxy)essigsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Acetylgruppe kann oxidiert werden, um Carbonsäuren zu bilden.
Reduktion: Das Bromatom kann zu einem Wasserstoffatom reduziert werden.
Substitution: Das Bromatom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Ammoniak, primäre Amine oder Thiole werden unter basischen Bedingungen verwendet.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung der entsprechenden hydrierten Verbindung.
Substitution: Bildung von substituierten Phenoxyessigsäuren.
Wissenschaftliche Forschungsanwendungen
2-(2-Acetyl-4-bromphenoxy)essigsäure wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:
Chemie: Verwendung als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen.
Biologie: Untersuchung auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Untersuchung auf ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Acetyl-4-bromphenoxy)essigsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Acetylgruppe und das Bromatom spielen eine entscheidende Rolle bei seiner Reaktivität und Bindungsaffinität. Die Verbindung kann mit Enzymen und Rezeptoren interagieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 2-(2-acetyl-4-bromophenoxy)acetic acid involves its interaction with specific molecular targets. The acetyl group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
p-Bromphenoxyessigsäure: Ähnlich in der Struktur, aber ohne die Acetylgruppe.
2-(4-Bromphenoxy)essigsäure: Ähnlich, aber mit unterschiedlichen Substitutionssmustern am Phenoxyring.
Einzigartigkeit
2-(2-Acetyl-4-bromphenoxy)essigsäure ist einzigartig durch das Vorhandensein sowohl einer Acetylgruppe als auch eines Bromatoms, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
IUPAC Name |
2-(2-acetyl-4-bromophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKLKLLENLTZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)
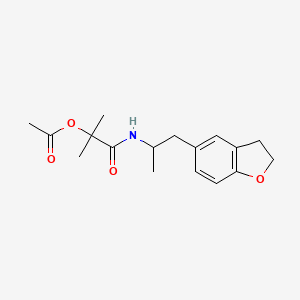
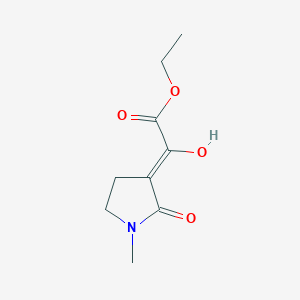
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2739870.png)
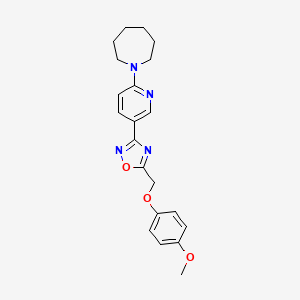

![5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2739876.png)
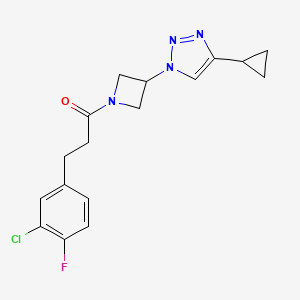
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2739879.png)
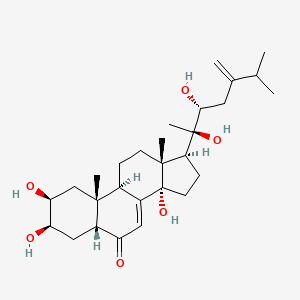

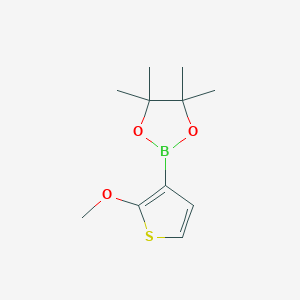
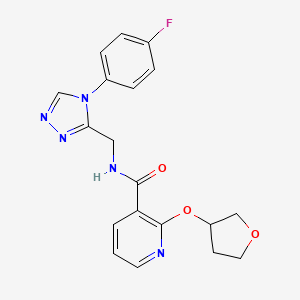
![2-{[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2739887.png)
